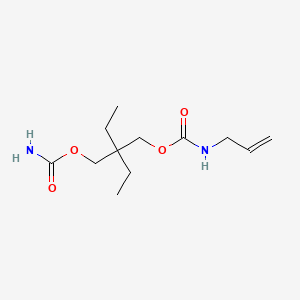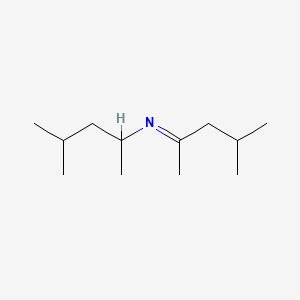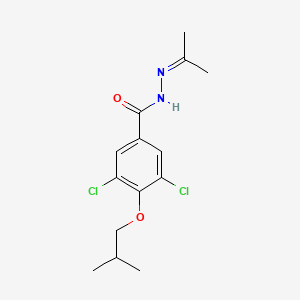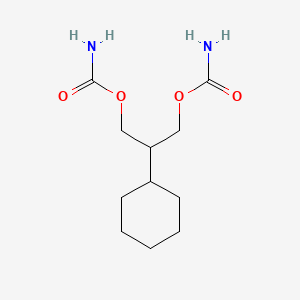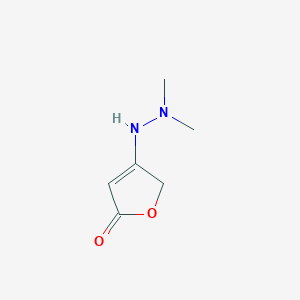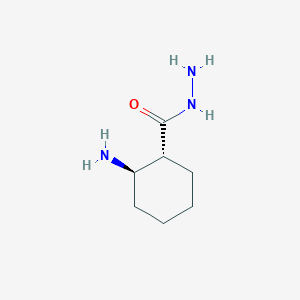
(1R,2R)-2-Aminocyclohexane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Aminocyclohexane-1-carbohydrazide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclohexane ring with an amino group and a carbohydrazide group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Aminocyclohexane-1-carbohydrazide typically involves the reaction of 2-aminocyclohexanone with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Aminocyclohexane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The amino and carbohydrazide groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Aminocyclohexane-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Aminocyclohexane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. It can also participate in redox reactions, influencing cellular pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A related compound with two amino groups, used in chiral catalysis and pharmaceutical synthesis.
(1R,2R)-2-Aminocyclohexanecarboxylic acid: Another similar compound with a carboxylic acid group, used in organic synthesis and as a chiral building block
Uniqueness
(1R,2R)-2-Aminocyclohexane-1-carbohydrazide is unique due to its combination of an amino group and a carbohydrazide group on a cyclohexane ring. This structural feature provides distinct reactivity and potential for diverse applications in various scientific fields .
Eigenschaften
CAS-Nummer |
26685-86-9 |
|---|---|
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(1R,2R)-2-aminocyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H15N3O/c8-6-4-2-1-3-5(6)7(11)10-9/h5-6H,1-4,8-9H2,(H,10,11)/t5-,6-/m1/s1 |
InChI-Schlüssel |
LNKFNAQZSUWGBN-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)C(=O)NN)N |
Kanonische SMILES |
C1CCC(C(C1)C(=O)NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


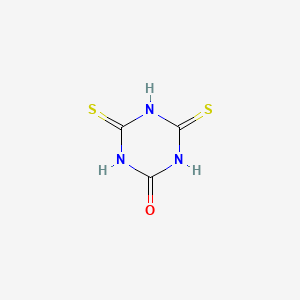

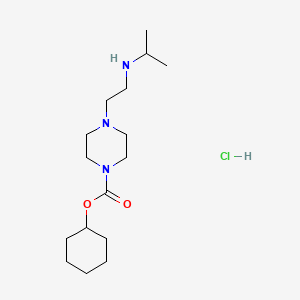
![N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14694560.png)

